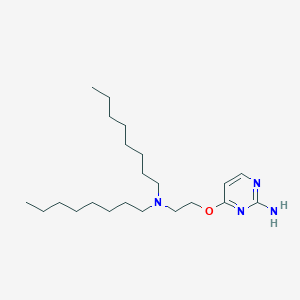
4-Butyl-3-methylisoxazol-5(2H)-one
描述
4-Butyl-3-methylisoxazol-5(2H)-one is a chemical compound that belongs to the family of isoxazolones. It is commonly used in scientific research to study the mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
作用机制
The mechanism of action of 4-Butyl-3-methylisoxazol-5(2H)-one involves binding to the ionotropic glutamate receptor at the glycine-binding site. This binding leads to the activation of the receptor and subsequent modulation of synaptic transmission and plasticity in the brain. Specifically, 4-Butyl-3-methylisoxazol-5(2H)-one acts as a partial agonist at the glycine-binding site of the receptor, which means it can activate the receptor to a lesser extent than the endogenous ligand glycine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Butyl-3-methylisoxazol-5(2H)-one are mainly related to its modulation of synaptic transmission and plasticity in the brain. Studies have shown that 4-Butyl-3-methylisoxazol-5(2H)-one can enhance long-term potentiation (LTP) and long-term depression (LTD), which are two forms of synaptic plasticity that are important for learning and memory. Additionally, 4-Butyl-3-methylisoxazol-5(2H)-one can modulate the release of various neurotransmitters, including glutamate, GABA, and dopamine, which can have downstream effects on neuronal activity and behavior.
实验室实验的优点和局限性
One advantage of using 4-Butyl-3-methylisoxazol-5(2H)-one in lab experiments is its specificity for the glycine-binding site of the ionotropic glutamate receptor. This specificity allows researchers to selectively modulate the activity of this receptor without affecting other receptors or neurotransmitter systems. Additionally, 4-Butyl-3-methylisoxazol-5(2H)-one is relatively stable and easy to synthesize, which makes it a convenient tool for studying the function of ionotropic glutamate receptors.
One limitation of using 4-Butyl-3-methylisoxazol-5(2H)-one in lab experiments is its partial agonist activity at the glycine-binding site. This partial agonism can make it difficult to interpret the results of experiments, as the effects of 4-Butyl-3-methylisoxazol-5(2H)-one may be weaker or different from those of the endogenous ligand glycine. Additionally, the use of 4-Butyl-3-methylisoxazol-5(2H)-one in vivo may be limited by its poor solubility and bioavailability.
未来方向
There are several future directions for research involving 4-Butyl-3-methylisoxazol-5(2H)-one. One direction is to develop more potent and selective modulators of the glycine-binding site of the ionotropic glutamate receptor. This could lead to the development of novel therapeutics for neurological disorders such as Alzheimer's disease, schizophrenia, and epilepsy. Another direction is to investigate the role of 4-Butyl-3-methylisoxazol-5(2H)-one in other areas of neuroscience research, such as pain processing, addiction, and neurodegeneration. Finally, future research could focus on improving the pharmacokinetic properties of 4-Butyl-3-methylisoxazol-5(2H)-one to increase its efficacy and bioavailability in vivo.
科学研究应用
4-Butyl-3-methylisoxazol-5(2H)-one has various scientific research applications, including studying the mechanism of action of drugs, investigating the biochemical and physiological effects of compounds, and developing potential therapeutic agents. It is commonly used in neuroscience research to study the function of ionotropic glutamate receptors, which are involved in synaptic transmission and plasticity in the brain. Additionally, 4-Butyl-3-methylisoxazol-5(2H)-one is used in drug discovery research to identify compounds that can modulate the activity of ionotropic glutamate receptors for the treatment of various neurological disorders.
属性
IUPAC Name |
4-butyl-3-methyl-2H-1,2-oxazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-3-4-5-7-6(2)9-11-8(7)10/h9H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWLGHUMFHAXKDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(NOC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Butyl-3-methylisoxazol-5(2H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






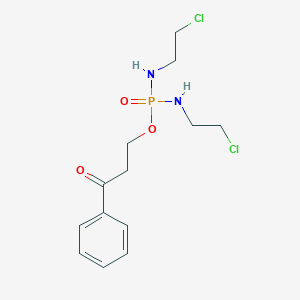

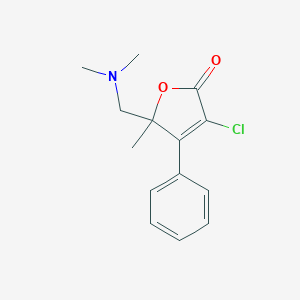

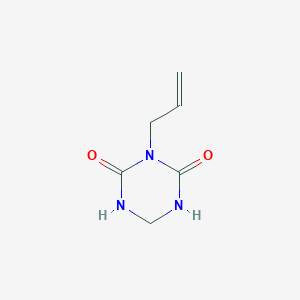
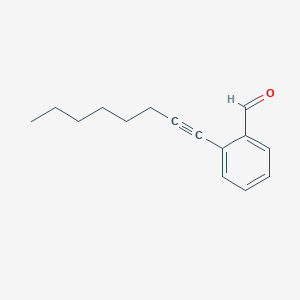
![2'-Fluoro-5'-nitro[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B24641.png)

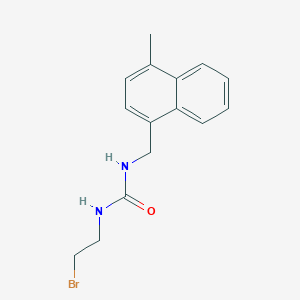
![1,3-Bis[2-(1-phenyl-1H-tetrazol-5-ylthio)ethylsulfonyl]-2-propanol](/img/structure/B24647.png)
